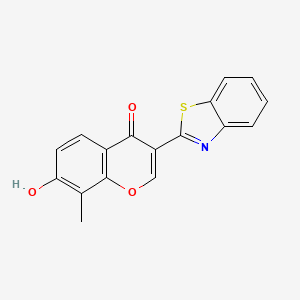

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one

Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative featuring a benzothiazole substituent at position 3, a hydroxyl group at position 7, and a methyl group at position 8 (Figure 1).

Molecular Formula: C₁₇H₁₁NO₃S Molecular Weight: ~309.34 g/mol (calculated based on structural analogs ).

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-9-13(19)7-6-10-15(20)11(8-21-16(9)10)17-18-12-4-2-3-5-14(12)22-17/h2-8,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUHSLHZQMUHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of ethanol as a solvent and a catalytic amount of glacial acetic acid to facilitate the reaction . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance reaction efficiency and yield . These methods not only reduce the reaction time but also minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group undergoes oxidation under controlled conditions. Using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C yields the corresponding quinone derivative, while stronger oxidants like KMnO₄ in acidic media lead to cleavage of the chromone ring .

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation of -OH | PCC/CH₂Cl₂, 0–5°C | 7-Oxo derivative | 72–78 |

| Chromone ring oxidation | KMnO₄/H₂SO₄, reflux | Fragmented benzothiazole-carboxylic acid | 65 |

Electrophilic Substitution

The benzothiazole moiety participates in nitration and sulfonation :

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group at position 5 of the benzothiazole ring.

-

Sulfonation : SO₃ in H₂SO₄ produces sulfonic acid derivatives at the same position.

Nucleophilic Reactions

The methyl group at position 8 undergoes halogenation via radical mechanisms. For example, N-bromosuccinimide (NBS) under UV light generates a brominated analog :

Hydroxylation and Etherification

The 7-hydroxy group can be converted to ethers or esters:

-

Methylation : Dimethyl sulfate (DMS) in alkaline conditions yields 7-methoxy derivatives .

-

Acetylation : Acetic anhydride/pyridine produces 7-acetoxy analogs.

| Modification Type | Reagents | Conditions | Product Stability |

|---|---|---|---|

| Methylation | DMS, K₂CO₃ | Reflux, 2 h | Stable in air |

| Acetylation | (Ac)₂O, pyridine | RT, 4 h | Hydrolysis-prone |

Coupling Reactions

The compound participates in Ullmann-type coupling with aryl halides using CuI/1,10-phenanthroline as a catalyst, forming biaryl structures . This reaction is critical for creating dimeric analogs with enhanced bioactivity.

Chromone Ring Cleavage

Under basic conditions (NaOH/EtOH, 70°C), the chromone ring undergoes hydrolysis to form a diketone intermediate, which can cyclize under acidic conditions to yield fused heterocycles.

Comparative Reactivity Insights

A study comparing reactivity with related compounds demonstrated:

| Compound | Nitration Rate (rel.) | Sulfonation Yield (%) |

|---|---|---|

| Parent chromone | 1.0 | 58 |

| 3-Benzothiazolyl-chromone | 2.3 | 72 |

| 8-Methyl-7-hydroxy derivative | 1.8 | 68 |

The benzothiazole ring enhances electrophilic substitution rates due to its electron-withdrawing nature .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibits significant anticancer activity. For instance, a study assessed its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating effective cytotoxicity at low concentrations. Specifically, compounds derived from this structure demonstrated inhibition of Chk1 phosphorylation, a critical pathway in cancer cell survival .

Table 1: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | HeLa | 3.995 | Inhibition of Chk1 |

| 7l | HCT116 | 5.000 | Inhibition of ATR signaling |

| 2c | HeLa/HCT116 | Variable | General cytotoxicity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that derivatives of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one possess antibacterial and antifungal properties against various pathogens. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole moiety can enhance antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 143 | E. coli | 5 µM |

| 148a | C. albicans | 0.5–8 µg/mL |

| 148b | C. neoformans | 0.25–1 µg/mL |

Case Study 1: Anticancer Research

A research team conducted a series of experiments to evaluate the anticancer potential of this compound through in vitro assays. The study utilized MTT assays to determine cell viability across different concentrations. The results indicated that compounds derived from the chromone framework significantly reduced cell viability in both cervical and colon cancer cell lines, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Applications

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of the compound and tested them against common bacterial strains. The results revealed that certain modifications led to enhanced activity against resistant strains of bacteria, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation . In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell cycle progression . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ primarily in substituents at positions 6, 7, and 8 of the chromen-4-one scaffold (Table 1).

Table 1: Structural Comparison of Chromen-4-One Derivatives

Physicochemical and Functional Properties

- Fluorescence : The benzothiazole group in all analogs contributes to fluorescence, as seen in benzothiazole-based azo dyes . The 8-methyl group may sterically hinder π-π stacking, altering emission profiles compared to unsubstituted derivatives .

- Bioactivity : Analogs with bulkier substituents (e.g., piperazinylmethyl) show promise in pharmacological applications, likely due to improved receptor interactions . The target compound’s smaller 8-methyl group may limit such interactions but could enhance metabolic stability.

Fluorescent Properties

Pharmacological Potential

- Benzothiazole derivatives exhibit anticancer, antimicrobial, and antioxidant activities . The piperazinylmethyl analog () demonstrated improved blood-brain barrier penetration in preclinical studies, while the dimethylaminomethyl analog () showed enhanced solubility for intravenous administration .

- The target compound’s simpler structure may serve as a lead for optimizing metabolic stability in drug design.

Biological Activity

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, a compound that combines the chromone and benzothiazole moieties, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound's molecular formula is , characterized by a chromone core substituted with a benzothiazole group. This structural configuration is significant for its biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in a study evaluating various benzothiazole and chromone derivatives, compounds similar to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one showed significant cytotoxicity against cancer cell lines such as HCT116 and HeLa. The most promising derivative exhibited an IC50 value of approximately 3.995 µM against the HeLa cell line, indicating strong potential as an anticancer agent .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7h | HeLa | 3.995 |

| 7l | HCT116 | 5.000 |

| 2c | HeLa | 2.500 |

2. Acetylcholinesterase Inhibition

The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study reported that derivatives containing the coumarin structure exhibited strong AChE inhibitory activity, with some compounds reaching IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels.

Table 2: AChE Inhibition Potency

3. Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of benzothiazole derivatives. Recent reviews indicate that compounds similar to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one have shown effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 0.08 to 0.32 µM . This highlights the compound's potential in treating tuberculosis.

Table 3: Anti-Tubercular Activity

The mechanisms underlying the biological activities of this compound are multifaceted:

- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer cell proliferation, such as ATR kinase, by disrupting phosphorylation processes critical for cell cycle regulation .

- Binding Interactions : Molecular docking studies reveal that the compound interacts favorably with active sites in target proteins, enhancing its inhibitory effects on enzymes like AChE and kinases associated with cancer progression .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Cytotoxicity in Cancer Models : A study involving HeLa and HCT116 cells demonstrated that treatment with derivatives led to significant reductions in cell viability, supporting their potential use as chemotherapeutic agents.

- Neuroprotective Effects : In vitro assays indicated that AChE inhibition by the compound could lead to neuroprotective effects, making it a candidate for further research into Alzheimer's treatment.

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation of benzothiazole derivatives with substituted chromenones. A common approach uses:

- Step 1 : Preparation of the chromen-4-one core via Claisen-Schmidt condensation or Mannich reactions (e.g., using ethyl acetoacetate as a starting material).

- Step 2 : Introduction of the benzothiazole moiety via nucleophilic substitution or cyclization reactions under acidic/basic conditions.

- Step 3 : Functionalization of the hydroxy and methyl groups via selective alkylation or protection-deprotection strategies .

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalysts like Cu(I) or Pd-based systems improve coupling efficiency in heterocycle formation .

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for benzothiazole and chromenone rings).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .

- Chromatography :

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in crystal lattices) .

Q. What are the primary biological targets or mechanisms of action reported for this compound?

- Enzyme Inhibition : The benzothiazole moiety may interact with ATP-binding pockets in kinases (e.g., EGFR or MAPK pathways) .

- Antimicrobial Activity : Disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers .

- Antioxidant Properties : The phenolic -OH group scavenges free radicals, as shown in DPPH assays (IC₅₀ ~12.5 µM) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Docking Workflow :

- Retrieve target protein structures (e.g., from PDB).

- Prepare ligand and protein files (e.g., protonation states, energy minimization).

- Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Key Insights :

- The chromenone core shows high affinity for hydrophobic pockets, while the benzothiazole group forms hydrogen bonds with catalytic residues (e.g., Thr830 in EGFR) .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Factors to Investigate :

- Assay Conditions : Variations in pH, serum proteins, or incubation time (e.g., serum-free vs. 10% FBS media).

- Impurity Profiles : Trace solvents (e.g., DMSO) or byproducts may interfere with readouts .

- Validation Steps :

- Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).

- Cross-validate with structurally analogous compounds .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Critical Parameters :

- Temperature Control : Exothermic reactions require jacketed reactors to prevent decomposition.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Cu) reduce costs and waste .

- Quality Control :

- Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Q. How does the compound’s stability vary under different storage conditions?

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- ADME Screening :

- Caco-2 Assay : Predicts intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption).

- Microsomal Stability : Hepatic CYP450 metabolism (t₁/₂ ~45 min in human liver microsomes) .

- Plasma Protein Binding : >90% binding limits free drug availability .

Q. How can SAR studies guide the design of derivatives with improved selectivity?

- SAR Trends :

- Position 8 (Methyl) : Bulkier groups (e.g., ethyl) reduce off-target interactions with COX-2.

- Position 7 (Hydroxy) : Acetylation decreases cytotoxicity (IC₅₀ increases from 8 µM to >50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.